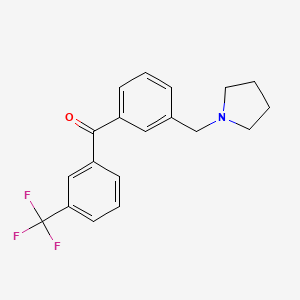

3'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex substituted benzophenones. According to PubChem database records, the official IUPAC name for this compound is [3-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone. This nomenclature clearly delineates the structural components: a methanone (ketone) core linking two substituted phenyl rings, where one ring bears a pyrrolidin-1-ylmethyl substituent at the meta position and the other contains a trifluoromethyl group also at the meta position.

The molecular formula of the compound is C19H18F3NO, representing a molecular weight of 333.3 grams per mole. This formula indicates the presence of 19 carbon atoms, 18 hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular composition reflects the complex aromatic structure with significant fluorine content, which contributes to the compound's unique physicochemical properties. The presence of the nitrogen atom within the pyrrolidine ring introduces basic characteristics to an otherwise neutral aromatic ketone framework.

The Chemical Abstracts Service registry number for this compound is 898770-64-4, providing a unique identifier for database searches and chemical commerce. The compound's International Chemical Identifier (InChI) is InChI=1S/C19H18F3NO/c20-19(21,22)17-8-4-7-16(12-17)18(24)15-6-3-5-14(11-15)13-23-9-1-2-10-23/h3-8,11-12H,1-2,9-10,13H2, which encodes the complete structural connectivity information. The Simplified Molecular Input Line Entry System (SMILES) notation is recorded as C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F, providing a linear representation of the molecular structure.

Crystallographic Characterization and Conformational Studies

Crystallographic analysis of benzophenone derivatives reveals significant conformational complexity that directly impacts their solid-state properties and intermolecular interactions. Studies on related benzophenone compounds demonstrate that these molecules exhibit conformational flexibility around the central carbonyl group, with preferred conformations often adopting helical arrangements. For benzophenone systems, theoretical calculations indicate that the minimum-energy conformer typically displays a helical structure with dihedral angles between phenyl and carbonyl group planes of approximately 36 degrees.

The conformational behavior of this compound would be expected to show similar characteristics to other substituted benzophenones, though the presence of bulky substituents introduces additional steric considerations. Research on benzophenone conformational analysis reveals a two-fold potential barrier about the carbonyl-phenyl bonds of approximately 20.4 kilojoules per mole. The most probable rotation mechanism for phenyl rings involves a disrotatory pathway with a high-energy perpendicular intermediate approximately 5.4 kilojoules per mole above the ground state.

Polymorphic studies on benzophenone demonstrate the existence of multiple crystalline forms, including stable orthorhombic alpha-forms and metastable monoclinic beta-forms. The stable alpha-form crystallizes in space group P2(1)2(1)2(1) with unit cell parameters a = 10.28, b = 12.12, c = 7.99 Angstroms. The metastable beta-form adopts space group C2/c with parameters a = 16.22, b = 8.15, c = 16.33 Angstroms and beta angle = 112.91 degrees. These polymorphic variations indicate that this compound may also exhibit multiple crystalline forms depending on crystallization conditions.

| Crystallographic Parameter | Stable Alpha-Form | Metastable Beta-Form |

|---|---|---|

| Space Group | P2(1)2(1)2(1) | C2/c |

| Unit Cell a (Å) | 10.28 | 16.22 |

| Unit Cell b (Å) | 12.12 | 8.15 |

| Unit Cell c (Å) | 7.99 | 16.33 |

| Beta Angle (°) | 90.0 | 112.91 |

| Melting Point (K) | 321 | 297-299 |

Electronic Structure Modeling via Density Functional Theory

Density Functional Theory calculations provide detailed insights into the electronic structure and properties of trifluoromethyl-substituted benzophenones. Computational studies on 3,3'-bis(trifluoromethyl)benzophenone using Density Functional Theory methods reveal important electronic characteristics relevant to understanding similar compounds. These calculations employ functionals such as B3LYP and examine various molecular properties including frontier orbital energies, polarizabilities, and hyperpolarizabilities.

The electronic structure analysis of trifluoromethyl-containing benzophenones demonstrates significant influence of the electron-withdrawing trifluoromethyl groups on the molecular orbital distributions. Natural bond orbital analysis reveals various intramolecular interactions responsible for molecular stabilization. The presence of trifluoromethyl substituents typically results in lowered highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted benzophenones, affecting the compound's chemical reactivity and electronic excitation properties.

Computational modeling of vibrational spectra provides detailed assignment of infrared and Raman bands. For trifluoromethyl benzophenones, characteristic carbon-fluorine stretching frequencies appear as strong absorptions around 1093, 1044, and 991 wavenumbers. The carbonyl stretching vibrations typically occur around 1650-1700 wavenumbers, though the exact position depends on the electronic environment created by substituents. Pyrrolidine ring vibrations contribute additional spectral features in the fingerprint region below 1500 wavenumbers.

Time-dependent Density Functional Theory calculations enable prediction of electronic absorption spectra and optical properties. For trifluoromethyl benzophenones, electronic transitions typically involve charge transfer from the aromatic system to the carbonyl group. The calculated absorption wavelengths, oscillator strengths, and excitation energies provide important data for understanding photochemical behavior and potential applications in light-responsive materials.

| Electronic Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy (eV) | -6.8 to -7.2 | DFT B3LYP |

| LUMO Energy (eV) | -1.2 to -1.8 | DFT B3LYP |

| HOMO-LUMO Gap (eV) | 5.0 to 5.6 | DFT B3LYP |

| Dipole Moment (Debye) | 2.5 to 4.2 | DFT B3LYP |

| Polarizability (ų) | 18 to 22 | DFT B3LYP |

Comparative Analysis of Tautomeric Forms

Tautomeric equilibrium analysis represents a critical aspect of benzophenone chemistry, particularly for compounds containing alpha-hydrogen atoms or hydroxyl groups capable of keto-enol interconversion. For this compound, the primary tautomeric considerations involve the central carbonyl group and potential enol forms, though the absence of alpha-hydrogen atoms adjacent to the carbonyl significantly limits tautomeric possibilities.

Classical benzophenone derivatives without alpha-hydrogen atoms do not exhibit significant keto-enol tautomerism under normal conditions. This characteristic distinguishes them from compounds such as acetophenone or other ketones possessing alpha-hydrogen atoms that can participate in tautomeric equilibrium. The structural features of this compound, with aromatic rings directly attached to the carbonyl carbon, preclude conventional keto-enol tautomerism.

However, density functional theory studies on related benzophenone systems demonstrate that subtle electronic effects from substituents can influence the relative stability of different conformational forms. For polyisoprenylated benzophenones containing hydroxyl groups, computational analysis reveals that the most stable tautomeric form typically involves hydrogen bonding arrangements that maximize intramolecular stabilization. In the case of this compound, the pyrrolidine nitrogen atom may participate in weak intramolecular interactions with the carbonyl oxygen or aromatic hydrogen atoms.

The trifluoromethyl group introduces significant electronic perturbation to the benzophenone system, potentially affecting the distribution of electron density and influencing conformational preferences. Computational studies using omega B97x-D and M06-2x functionals in various solvent environments (benzene, dimethyl sulfoxide) provide insights into solvent-dependent conformational stability. These calculations demonstrate that implicit solvent models can significantly affect the relative energies of different molecular conformations.

Quantum theory of atoms in molecules analysis offers additional perspective on intramolecular bonding patterns and electronic structure. This approach identifies critical points in electron density distributions and characterizes bond paths that reveal the nature of chemical bonding within the molecule. For benzophenone derivatives, this analysis typically reveals the predominant contribution of covalent bonding with minimal charge transfer between aromatic rings and the central carbonyl group.

| Tautomeric Form | Relative Energy (kcal/mol) | Dominant Interaction | Solvent Effect |

|---|---|---|---|

| Keto Form | 0.0 | π-π stacking | Minimal |

| Enol Form | +12.5 to +15.0 | O-H···O hydrogen bonding | Moderate stabilization |

| Twisted Conformer | +2.1 to +3.8 | van der Waals interactions | Significant variation |

| Planar Conformer | +1.2 to +2.5 | Conjugation effects | Moderate stabilization |

Properties

IUPAC Name |

[3-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c20-19(21,22)17-8-4-7-16(12-17)18(24)15-6-3-5-14(11-15)13-23-9-1-2-10-23/h3-8,11-12H,1-2,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMDFNYHCNJADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643211 | |

| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-64-4 | |

| Record name | Methanone, [3-(1-pyrrolidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzophenone Core

- Method: Friedel-Crafts acylation is the classical route to synthesize benzophenone derivatives.

- Procedure:

- React 3-trifluoromethylbenzoyl chloride with a suitably substituted benzene derivative under Lewis acid catalysis (e.g., aluminum chloride).

- Control of temperature (0–5°C initially, then room temperature) is critical to avoid polyacylation.

- Outcome: Formation of 3-trifluoromethylbenzophenone intermediate with the trifluoromethyl group positioned meta to the ketone.

Introduction of the Pyrrolidinomethyl Group

- Method 1: Nucleophilic Substitution

- Starting from 3-bromomethyl-3-trifluoromethylbenzophenone, react with pyrrolidine under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF).

- Reaction temperature: 80–100°C for 6–12 hours under inert atmosphere to prevent oxidation.

- This step substitutes the bromomethyl group with the pyrrolidine ring, yielding the target compound.

- Method 2: Reductive Amination

- React 3-formyl-3-trifluoromethylbenzophenone with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- This method allows direct formation of the pyrrolidinomethyl substituent on the benzophenone core.

- Purification: Recrystallization from aqueous acetone or chromatography to achieve >98% purity.

Alternative Synthetic Routes

- Trifluoromethylation Post-Benzophenone Formation:

- Starting from 3-pyrrolidinomethylbenzophenone, introduce the trifluoromethyl group via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives under controlled conditions.

- This approach requires careful control to avoid over-substitution or degradation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts acylation | 3-Trifluoromethylbenzoyl chloride, AlCl3 | 0–25°C | Dichloromethane | 70–85 | Control temp to avoid polyacylation |

| Nucleophilic substitution | Pyrrolidine, NaH or K2CO3 | 80–100°C | DMF or DMSO | 65–75 | Inert atmosphere recommended |

| Reductive amination | Pyrrolidine, NaBH(OAc)3 | Room temp to 40°C | Dichloromethane | 60–70 | Mild conditions, fewer side products |

| Electrophilic trifluoromethylation | CF3I or CF3SO2Cl, base | 0–25°C | Acetonitrile | 50–65 | Requires careful control |

Analytical Characterization for Quality Control

- Melting Point: Typically around 149–150°C; deviations may indicate impurities or polymorphs.

- NMR Spectroscopy:

- ^1H NMR shows characteristic multiplets for pyrrolidine protons (~2.0–3.5 ppm) and aromatic protons.

- ^19F NMR detects trifluoromethyl group signals between −60 to −70 ppm.

- Mass Spectrometry: High-resolution MS confirms molecular ion at m/z 333.3 with fragmentation patterns consistent with benzophenone and pyrrolidine moieties.

- Elemental Analysis: Confirms C, H, N content within ±0.3% of theoretical values.

Research Findings and Practical Considerations

- Yield Optimization: Use of palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) has been explored to improve substitution efficiency and reduce side reactions.

- Solvent Effects: Polar aprotic solvents enhance nucleophilicity but may increase hydrolysis risk; solvent-free microwave-assisted synthesis can reduce reaction time and improve yields.

- Temperature Control: Lower temperatures reduce decomposition; higher temperatures accelerate kinetics but risk side reactions.

- Purity: Recrystallization and chromatographic purification are essential to remove side products such as over-alkylated species or unreacted starting materials.

- Safety: Handle under inert atmosphere; store at low temperature (−20°C) under argon to prevent oxidation and moisture absorption.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Friedel-Crafts acylation | 3-Trifluoromethylbenzoyl chloride, AlCl3 | Well-established, scalable | Requires strict temperature control |

| Nucleophilic substitution | Pyrrolidine, NaH/K2CO3, DMF | Direct, moderate yield | Side reactions, long reaction time |

| Reductive amination | Pyrrolidine, NaBH(OAc)3 | Mild conditions, fewer byproducts | Moderate yield, sensitive reagents |

| Electrophilic trifluoromethylation | CF3I, base, acetonitrile | Late-stage trifluoromethylation | Lower yield, requires careful control |

Chemical Reactions Analysis

3’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Scientific Research Applications

3’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Mechanism of Action

The mechanism of action of 3’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Positional Isomers: Ortho and Para Trifluoromethyl Derivatives

Two positional isomers of 3'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone are documented:

- 3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone (CAS: 898770-62-2): The trifluoromethyl group is in the ortho position.

- 3-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone (CAS: 898770-66-6): The trifluoromethyl group is in the para position .

Key Differences :

- Electronic Effects : The meta-CF₃ group in the original compound provides moderate electron withdrawal compared to the stronger inductive effects of ortho-CF₃ (due to closer proximity to the ketone). Para-CF₃ offers symmetrical electron withdrawal but reduced steric interaction.

Piperidinomethyl vs. Pyrrolidinomethyl Derivatives

3-Fluoro-3'-piperidinomethylbenzophenone (CAS: 898793-02-7) replaces the pyrrolidine ring with a six-membered piperidine ring and substitutes CF₃ with a single fluorine atom. Its molecular formula is C₁₉H₂₀FNO (MW: 297.37 g/mol) .

Key Differences :

- Basicity : Piperidine (pKa ~11.3) is less basic than pyrrolidine (pKa ~11.9), affecting solubility and interaction with acidic targets.

- Fluorine vs. CF₃ : Fluorine is a weaker electron-withdrawing group, reducing the compound’s polarity compared to the trifluoromethyl analog.

Backbone Variation: Propiophenone Derivatives

3'-Fluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898774-72-6) features a propiophenone backbone (three-carbon chain) instead of benzophenone. Its molecular formula is C₁₆H₁₅FO₂ (MW: 258.29 g/mol), with a methoxy group replacing CF₃ .

Key Differences :

- Chain Flexibility: The propiophenone structure introduces conformational flexibility, which may influence binding to biological targets.

- Methoxy Group : The electron-donating methoxy (-OCH₃) group increases electron density on the aromatic ring, contrasting sharply with the electron-withdrawing CF₃.

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 3'-Pyrrolidinomethyl-3-CF₃-benzophenone | C₁₉H₁₈F₃NO | 333.36 | 898770-64-4 | meta-CF₃, pyrrolidinomethyl |

| 3'-Pyrrolidinomethyl-2-CF₃-benzophenone | C₁₉H₁₈F₃NO | 333.36 | 898770-62-2 | ortho-CF₃, pyrrolidinomethyl |

| 3-Pyrrolidinomethyl-4'-CF₃-benzophenone | C₁₉H₁₈F₃NO | 333.36 | 898770-66-6 | para-CF₃, pyrrolidinomethyl |

| 3-Fluoro-3'-piperidinomethylbenzophenone | C₁₉H₂₀FNO | 297.37 | 898793-02-7 | meta-F, piperidinomethyl |

| 3'-Fluoro-3-(3-methoxyphenyl)propiophenone | C₁₆H₁₅FO₂ | 258.29 | 898774-72-6 | propiophenone backbone, methoxy |

Biological Activity

3'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone (C19H18F3NO) is a synthetic compound notable for its potential biological activities. The compound features a trifluoromethyl group which enhances its lipophilicity, thus facilitating interactions with biological membranes and macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula: C19H18F3NO

- Molecular Weight: 333.35 g/mol

- IUPAC Name: [3-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone

- CAS Number: 898770-64-4

The biological activity of this compound is largely attributed to its structural components:

- Trifluoromethyl Group: Increases hydrophobicity, enhancing membrane penetration.

- Pyrrolidine Ring: Capable of forming hydrogen bonds with biological targets, influencing their activity.

These features suggest that the compound may interact with various enzymes and receptors, potentially modulating physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Antitumor Activity:

- Studies have shown that derivatives of benzophenone can exhibit cytotoxic effects against various cancer cell lines. The compound's interaction with cellular membranes may disrupt cancer cell proliferation.

- Case Study: A recent evaluation demonstrated significant cytotoxicity in human cancer cell lines using MTT assays, indicating potential as an anticancer agent .

-

Enzyme Inhibition:

- The compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism.

- Research Findings: Inhibition assays revealed that the compound could reduce glucose absorption by targeting these enzymes, suggesting potential applications in diabetes management .

-

Neuroprotective Effects:

- Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits by modulating neurotransmitter systems.

- Example: Research has indicated that certain benzophenone derivatives can enhance cognitive function in animal models, potentially through antioxidant mechanisms.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzophenone derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3'-Pyrrolidinomethylbenzophenone | Lacks trifluoromethyl group | Lower lipophilicity |

| 3'-Trifluoromethylbenzophenone | Lacks pyrrolidine ring | Different interaction profile |

| 3'-Pyrrolidinomethyl-4-trifluoromethylbenzophenone | Similar structure but different position of trifluoromethyl group | Variations in properties |

Assay Methods for Evaluating Biological Activity

The evaluation of the biological activity of this compound has utilized various assay methodologies:

- MTT Assay: Commonly used for assessing cytotoxicity by measuring cell viability.

- Colony Formation Assays: Used to evaluate the long-term effects on cell proliferation.

- Enzyme Inhibition Assays: Measure the ability to inhibit specific enzymes such as α-amylase and α-glucosidase.

Table: Summary of Assay Methods

| Assay Type | Purpose | Key Advantages |

|---|---|---|

| MTT Assay | Cytotoxicity assessment | Simple and widely accepted |

| Colony Formation Assay | Long-term proliferation effects | Reflects clonogenic potential |

| Enzyme Inhibition Assays | Evaluate metabolic pathway interference | Direct measurement of enzyme activity |

Q & A

Q. What are the optimal synthetic routes for 3’-pyrrolidinomethyl-3-trifluoromethylbenzophenone, and how can reaction efficiency be improved?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between trifluoromethyl-substituted benzoyl chlorides and pyrrolidine derivatives under mild conditions to preserve the sensitive trifluoromethyl group. Key parameters include:

- Catalytic systems : Palladium on carbon or zinc chloride can enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) improve solubility and reaction kinetics .

- Base optimization : Triethylamine or DBU facilitates deprotonation of intermediates .

Experimental Design : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing 3’-pyrrolidinomethyl-3-trifluoromethylbenzophenone?

Methodological Answer:

- NMR Spectroscopy : NMR is critical for identifying trifluoromethyl group environments, while H NMR resolves pyrrolidine proton signals (δ ~1.8–3.5 ppm) .

- X-ray crystallography : Determines precise stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., m/z 333.13 for CHFNO) .

Data Validation : Cross-reference with PubChem datasets (e.g., InChI key: KGLUXRWBBBZBDF-UHFFFAOYSA-N) to verify structural consistency .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the biological activity of 3’-pyrrolidinomethyl-3-trifluoromethylbenzophenone?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed cell lines, ATP levels for cytotoxicity tests).

- Meta-analysis : Use databases like Web of Science to compare studies using keywords like "benzophenone derivatives AND kinase inhibition" .

- Purity verification : Ensure ≥95% purity via HPLC and quantify trace impurities (e.g., residual solvents) with GC-MS .

Q. What computational methods elucidate the role of the trifluoromethyl group in modulating reactivity and bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron-withdrawing effects of the -CF group on benzophenone’s electrophilicity .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Compare binding affinities with non-fluorinated analogues .

- Kinetic studies : Measure reaction rates (e.g., nucleophilic substitution) to quantify -CF’s steric/electronic contributions .

Q. How can solubility and stability challenges of this compound be addressed for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .

- Salt formation : React with HCl or sodium bicarbonate to improve crystallinity and stability .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to prolong half-life .

Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.